Methyl 4-(1H-imidazol-1-yl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Methyl 4-(1H-imidazol-1-yl)benzoate involves several chemical strategies, including one-pot synthesis methods and the use of diethylene glycol dimethyl ether as a vehicle. One notable synthesis route is the preparation of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate (MHDIB), which demonstrates the complexity and the innovative approaches in synthesizing these compounds (Zhang Qinglon, 2014).
Molecular Structure Analysis
The molecular structure of related compounds, such as bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II), provides insight into the coordination environments and network topologies these molecules can form. These structures often exhibit unique coordination polymers with interesting topologies and material properties, underscoring the structural diversity achievable with this motif (Man-sheng Chen et al., 2010).
Chemical Reactions and Properties
Methyl 4-(1H-imidazol-1-yl)benzoate and its derivatives participate in various chemical reactions, illustrating a broad range of chemical properties. For example, these compounds have been involved in multicomponent reactions, highlighting their versatility in organic synthesis and potential for creating complex molecular architectures (N. G. Khaligh, 2015).
Scientific Research Applications
High-Performance Polymer Monomer Synthesis : Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to Methyl 4-(1H-imidazol-1-yl)benzoate, was synthesized and used in the preparation of a new AB-type monomer for high-performance polymer modified by hydroxy, poly 2-hydroxy-1,4-phenylene-2,6-benzo[2,3-d:5',6'-d'] diimidazole (Zhang Qinglon, 2014).
Crystal Structure Analysis : The crystal structure of bis(4-((1H-imidazol-1-yl)-methyl)benzoato)zinc(II) was analyzed, highlighting the importance of Methyl 4-(1H-imidazol-1-yl)benzoate in understanding metal coordination polymers and their unusual structures (Chen, Deng, Zhang, & Kuang, 2010).
Corrosion Inhibition : Studies on the derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, such as benzimidazole bearing 1,3,4-oxadiazoles, have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments (Ammal, Prajila, & Joseph, 2018).
Anticancer Agent Synthesis : Research on the synthesis of bis-benzimidazole derivatives, related to Methyl 4-(1H-imidazol-1-yl)benzoate, has shown promising results in anticancer activity, indicating potential applications in cancer treatment (Rashid, 2020).
Crystal and Molecular Structure Studies : The crystal and molecular structures of compounds related to Methyl 4-(1H-imidazol-1-yl)benzoate have been investigated, providing insights into their potential applications in various fields (Richter et al., 2023).
Synthesis of Anticancer Agents : Benzimidazole–Thiazole derivatives related to Methyl 4-(1H-imidazol-1-yl)benzoate have been synthesized and evaluated for their anticancer activity, indicating their relevance in medical research (Nofal et al., 2014).
Anticorrosive Activity Studies : New N-Heterocyclic Compounds based on 8-hydroxyquinoline, including derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, have been synthesized and studied for their anticorrosive activity on steel in acidic solutions (Rbaa et al., 2020).
Antimicrobial and Corrosion Inhibition Properties : Schiff base ligands derived from Imidazole, related to Methyl 4-(1H-imidazol-1-yl)benzoate, have been synthesized and tested for their antimicrobial activities and corrosion inhibition properties (Pandiarajan et al., 2020).
Synthesis of Silver Complexes for Antibacterial Studies : The synthesis of symmetrically and nonsymmetrically substituted N-heterocyclic carbene–silver acetate complexes, based on derivatives of Methyl 4-(1H-imidazol-1-yl)benzoate, has been explored for their potential antibacterial activities (Patil et al., 2010).
Safety And Hazards
Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous. It may cause skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed or in contact with skin . Safety measures include wearing protective equipment, avoiding ingestion and inhalation, and ensuring adequate ventilation .
properties
IUPAC Name |
methyl 4-imidazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-2-4-10(5-3-9)13-7-6-12-8-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBBZTZQWIGHFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377582 | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-imidazol-1-yl)benzoate | |
CAS RN |
101184-08-1 | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-(1H-imidazol-1-yl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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